Subglutinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Subglutinol A is a natural immunosuppressive agent, effectively blocking T cell proliferation and survival while profoundly inhibiting pro-inflammatory IFNγ and IL-17 production by fully differentiated effector Th1 and Th17 cells, also acting as an estrogen receptor antagonist.
Scientific Research Applications
Immunosuppressive Agent for Inflammation Intervention :Subglutinol A exhibits multimodal immune-suppressive effects on activated T cells. It effectively blocks T cell proliferation and survival while inhibiting pro-inflammatory IFNγ and IL-17 production. This suggests its potential as a therapeutic agent for inflammatory diseases (Lin, Kim, Hong, & Li, 2014).
Estrogen Receptor Antagonist :It acts as an estrogen receptor antagonist by blocking 17β-estradiol-induced activation of reporter plasmids and destabilizing ER proteins. This indicates its role in estrogenic activity modulation (Lim, Park, Lee, Hong, & Lee, 2015).
Osteogenic Activity :Subglutinol A shows dose-dependent osteogenic activity, which is significant given that many immunosuppressive drugs have adverse effects on bone structure. This makes it a promising candidate for conditions requiring bone formation enhancement (Kim et al., 2009).
Immunomodulatory Agent Development :The synthesis and evaluation of subglutinol analogs for their immunomodulatory activities aim to identify new agents that are effective through novel mechanisms, potentially offering safer alternatives for autoimmune disease treatment (Park et al., 2019).
Insect Pathogen and Biological Control :In the context of biological control, the mutation of a prenyltransferase in the insect pathogen Metarhizium anisopliae, which affects the synthesis of subglutinols, results in enhanced virulence against target insects. This suggests its role in developing more effective biological control agents (Li et al., 2021).
properties
Product Name |
Subglutinol A |
---|---|
Molecular Formula |
C27H38O4 |
Molecular Weight |
426.597 |
IUPAC Name |
3-[[(2S,3aS,5aR,6R,9aR,9bS)-5a,9b-Dimethyl-7-methylidene-2-(2-methylprop-1-enyl)-2,3a,4,5,6,8,9,9a-octahydro-1H-benzo[e][1]benzofuran-6-yl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one |
InChI |
InChI=1S/C27H38O4/c1-15(2)12-19-14-27(7)22-9-8-16(3)21(26(22,6)11-10-23(27)31-19)13-20-24(28)17(4)18(5)30-25(20)29/h12,19,21-23,28H,3,8-11,13-14H2,1-2,4-7H3/t19-,21-,22-,23+,26-,27+/m1/s1 |
InChI Key |
SXNPXUJAUIINIU-JTLRLOPKSA-N |
SMILES |
O=C1C(C[C@@H]([C@]2(C)[C@]3([H])[C@]4(C)C[C@@H](/C=C(C)\C)O[C@@]4([H])CC2)C(CC3)=C)=C(O)C(C)=C(C)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Subglutinol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.